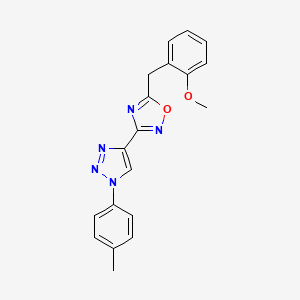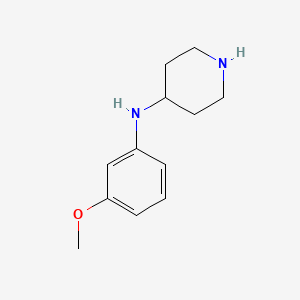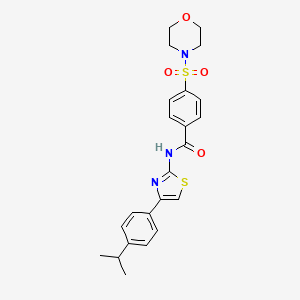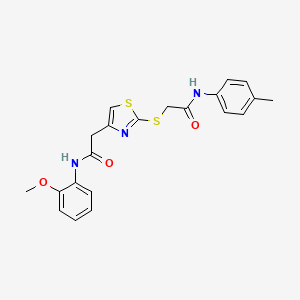
(E)-1-(3-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(3-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C19H19ClN4O2 and its molecular weight is 370.84. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Compounds similar to "(E)-1-(3-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea" have been synthesized and evaluated for their antimicrobial activities. For instance, a study by Patel and Shaikh (2011) investigated the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial activities. They found that some compounds showed good activity compared to standard drugs, indicating potential uses in developing new antimicrobial agents (Patel & Shaikh, 2011).
Anticholinesterase and Antioxidant Activities
A study by Kurt et al. (2015) synthesized coumarylthiazole derivatives containing aryl urea/thiourea groups. These compounds were evaluated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase. The results showed that all synthesized compounds exhibited inhibitory activity, with some being more potent than the standard drug galantamine. Additionally, these compounds also displayed significant antioxidant activities (Kurt et al., 2015).
Antitumor Activities
In 2008, Ling et al. studied novel 4,5‐disubstituted thiazolyl urea derivatives. They found that some of these compounds possess promising antitumor activities, suggesting potential applications in cancer research and treatment (Ling et al., 2008).
Tyrosinase Inhibitory Properties
Genc et al. (2014) synthesized novel isoquinoline urea/thiourea derivatives and evaluated their inhibitory effects on tyrosinase. They found that all the synthesized compounds inhibited tyrosinase enzyme activity, with some compounds showing competitive inhibition. This suggests potential applications in treating disorders related to tyrosinase enzyme activity (Genc et al., 2014).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-chloroaniline with 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde, followed by the addition of urea to form the final product.", "Starting Materials": [ "3-chloroaniline", "3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde", "urea" ], "Reaction": [ "Step 1: Condensation of 3-chloroaniline with 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde in the presence of a base such as potassium carbonate or sodium hydroxide to form (E)-1-(3-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)amine.", "Step 2: Addition of urea to (E)-1-(3-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)amine in the presence of a catalyst such as triethylamine or N,N-dimethylformamide to form (E)-1-(3-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |
CAS RN |
899728-39-3 |
Product Name |
(E)-1-(3-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Molecular Formula |
C19H19ClN4O2 |
Molecular Weight |
370.84 |
IUPAC Name |
1-(3-chlorophenyl)-3-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C19H19ClN4O2/c1-12(2)11-24-17(15-8-3-4-9-16(15)22-19(24)26)23-18(25)21-14-7-5-6-13(20)10-14/h3-10,12H,11H2,1-2H3,(H2,21,23,25) |
InChI Key |
SQNHGNKGCBHNFL-HAVVHWLPSA-N |
SMILES |
CC(C)CN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Lithium;pyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2606077.png)




![4-amino-N-{4-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B2606084.png)


![N-(2-fluorophenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2606088.png)
![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2606090.png)
![7-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B2606094.png)

![2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B2606097.png)
